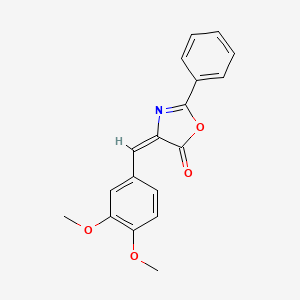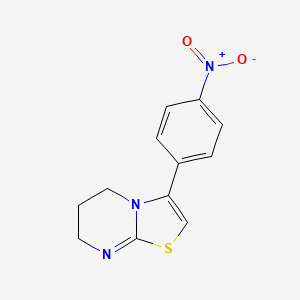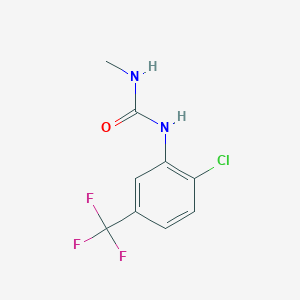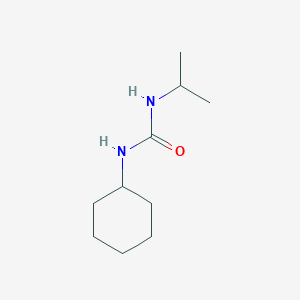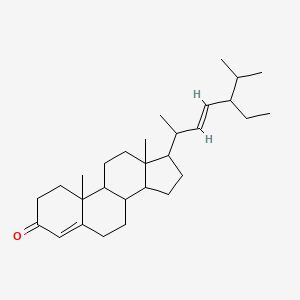![molecular formula C23H17NO4 B11959019 2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a nitro group and a substituted indene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group. The final step involves cyclization under acidic conditions to form the indene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Chlorine gas, iron(III) chloride catalyst.
Major Products Formed
Reduction: Formation of 2-[(4-methylphenyl)(phenyl)methyl]-2-amino-1H-indene-1,3(2H)-dione.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[(4-methoxyphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 2-[(4-chlorophenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 2-[(4-bromophenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
Uniqueness
2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C23H17NO4/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)23(24(27)28)21(25)18-9-5-6-10-19(18)22(23)26/h2-14,20H,1H3 |
InChI 键 |
BCFABEYGNAQAEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



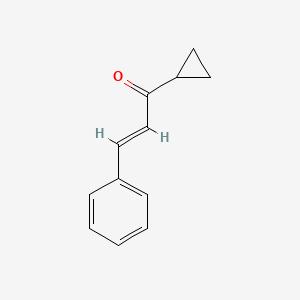
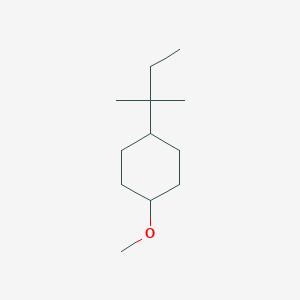
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
